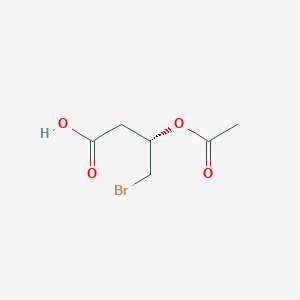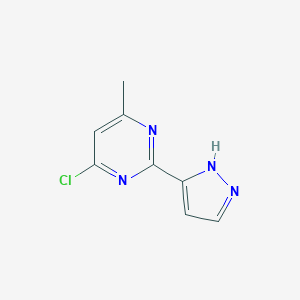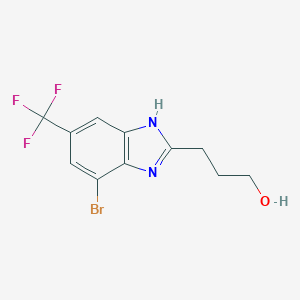
Methylone, (+)-
Descripción general
Descripción
Methylone, (+)- is a synthetic cathinone, also known as 3,4-methylenedioxy-N-methylcathinone. It belongs to the family of phenethylamines, which are structurally similar to amphetamines. Methylone, (+)- is a popular research chemical that has been used in scientific research to explore its potential therapeutic applications.
Mecanismo De Acción
Methylone, (+)- acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). It increases the levels of these neurotransmitters in the brain, leading to increased feelings of euphoria, energy, and sociability. It also has mild stimulant effects, which can increase alertness and focus.
Biochemical and Physiological Effects:
Methylone, (+)- has been shown to increase heart rate, blood pressure, and body temperature. It can also cause mild to moderate levels of anxiety and agitation. In animal studies, it has been shown to increase locomotor activity and produce rewarding effects. It has also been shown to produce neurotoxic effects on serotonin-producing neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylone, (+)- has several advantages for lab experiments. It is relatively easy to obtain and has a long shelf life. It is also relatively stable and can be stored for long periods without degrading. However, it has several limitations. It has a narrow therapeutic window, meaning that small changes in dosage can lead to significant changes in effects. It is also difficult to control for individual differences in response to the drug, which can make it challenging to draw firm conclusions from research studies.
Direcciones Futuras
There are several future directions for Methylone, (+)- research. One area of research is the potential use of Methylone, (+)- as a treatment for depression, anxiety, and PTSD. Another area of research is the use of Methylone, (+)- as a tool to study the neurobiology of addiction and drug abuse. Additionally, there is a need for further research to better understand the mechanism of action and long-term effects of Methylone, (+)- on the brain and body.
Conclusion:
In conclusion, Methylone, (+)- is a synthetic cathinone that has been used in scientific research to explore its potential therapeutic applications. It acts as a SNDRI and has mild stimulant effects. It has several advantages for lab experiments, but also has several limitations. There are several future directions for Methylone, (+)- research, including the potential use as a treatment for depression, anxiety, and PTSD, and as a tool to study the neurobiology of addiction and drug abuse. Further research is needed to better understand the mechanism of action and long-term effects of Methylone, (+)- on the brain and body.
Métodos De Síntesis
Methylone, (+)- is synthesized through a series of chemical reactions involving the precursor chemicals piperonal and methylamine. The synthesis method is complex and requires specialized knowledge and equipment. The purity and quality of the final product depend on the skill of the chemist and the quality of the precursor chemicals used.
Aplicaciones Científicas De Investigación
Methylone, (+)- has been used in scientific research to explore its potential therapeutic applications. It has been studied for its potential use as a treatment for depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been studied for its potential use as a tool to study the neurobiology of addiction and drug abuse.
Propiedades
Número CAS |
191916-41-3 |
|---|---|
Nombre del producto |
Methylone, (+)- |
Fórmula molecular |
C11H13NO3 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
(2S)-1-(1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one |
InChI |
InChI=1S/C11H13NO3/c1-7(12-2)11(13)8-3-4-9-10(5-8)15-6-14-9/h3-5,7,12H,6H2,1-2H3/t7-/m0/s1 |
Clave InChI |
VKEQBMCRQDSRET-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](C(=O)C1=CC2=C(C=C1)OCO2)NC |
SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)NC |
SMILES canónico |
CC(C(=O)C1=CC2=C(C=C1)OCO2)NC |
Otros números CAS |
191916-41-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid](/img/structure/B68748.png)